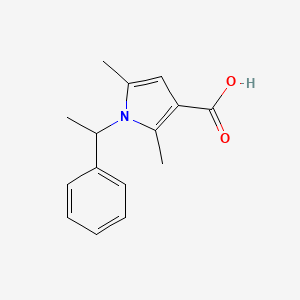
2,5-dimethyl-1-(1-phenylethyl)-1H-pyrrole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-dimethyl-1-(1-phenylethyl)-1H-pyrrole-3-carboxylic acid is a chemical compound with the CAS No. 107112-45-8. It is related to 2,5-dimethyl-1-(1-phenylethyl)-1H-pyrrole-3-carbaldehyde, which has a molecular formula of C15H17NO and a molecular weight of 227.30158 .
Synthesis Analysis
The synthesis of pyrroles, including compounds similar to the one , can be achieved through various methods. One such method involves a one-pot synthesis, which has been found to yield better results compared to other methods .Applications De Recherche Scientifique
Radioisotope Synthesis for Myocardial Imaging
Radioiodinated 15-(p-iodophenyl)-3,3-dimethylpentadecanoic acid, a derivative utilizing a similar structure, has been synthesized for myocardial imaging. This compound, named DMIPP, is used to evaluate myocardial fatty acid uptake, demonstrating rapid and high myocardial uptake in fasted rats. It's more effective compared to its analogs due to the dimethyl-branching, showing promise in clinical evaluations for analyzing regional energy substrates uptake (Knapp et al., 1986).
Synthesis for Analgesic and Anti-inflammatory Activity
5-Aroyl-6-substituted-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids, compounds similar in structure, have been synthesized and evaluated for their analgesic and anti-inflammatory activity. These compounds have shown to be equally or more potent than indomethacin, a standard in this field, highlighting their potential for medical applications in managing pain and inflammation (Muchowski et al., 1985).
Insecticidal Activity
Derivatives of 2,2-dimethyl-3-(2-methylpropenyl)-cyclopropanecarboxylic acid, which is structurally related, have been reported for their high insecticidal activity. They have shown effectiveness against various pests like mosquitoes and houseflies, demonstrating potential as an alternative to traditional pyrethroids for pest control, especially in cases of resistance (Ferroni et al., 2015).
Propriétés
IUPAC Name |
2,5-dimethyl-1-(1-phenylethyl)pyrrole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-10-9-14(15(17)18)12(3)16(10)11(2)13-7-5-4-6-8-13/h4-9,11H,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIGPYNGZDCKPFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C(C)C2=CC=CC=C2)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dimethyl-1-(1-phenylethyl)-1H-pyrrole-3-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B2463447.png)
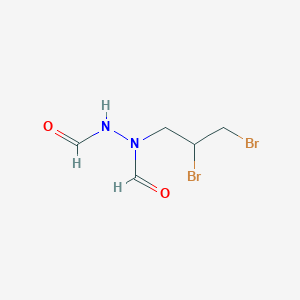
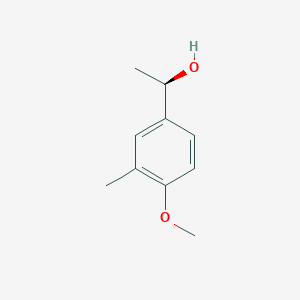
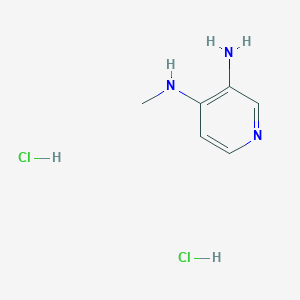
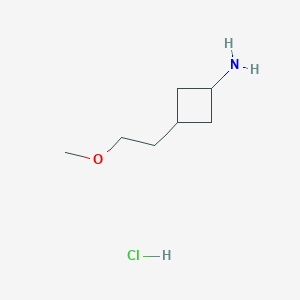

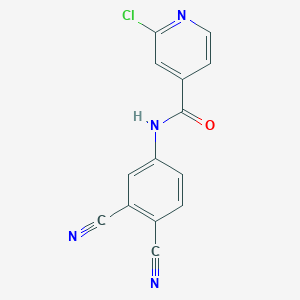
![6-Acetyl-2-(4-(p-tolylthio)butanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2463455.png)

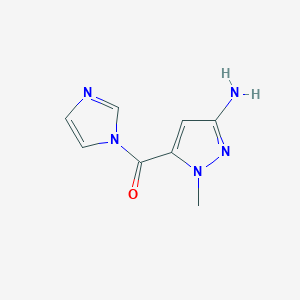
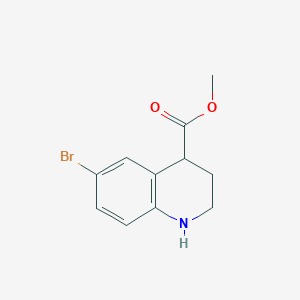
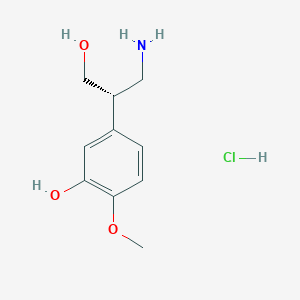
![2-[[(4-Methylphenyl)sulfonyl]amino]propanoic acid](/img/structure/B2463468.png)
![1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperidine-4-carboxamide](/img/structure/B2463469.png)